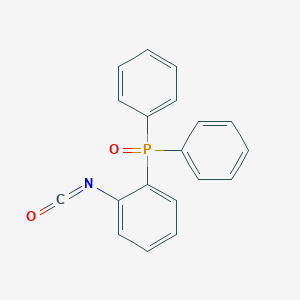
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C21H12N3O6PS . . This compound is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a diphenylphosphine oxide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of (2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-isocyanatophenyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines, leading to the formation of urea derivatives . This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane can be compared with other similar compounds, such as:
Diphenylphosphine oxide: Lacks the isocyanate group, making it less reactive in nucleophilic substitution reactions.
Phenyl isocyanate: Contains only the isocyanate group without the phosphine oxide moiety, limiting its applications in certain reactions.
Triphenylphosphine oxide: Similar in structure but lacks the isocyanate group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of the isocyanate and phosphine oxide functionalities, which allows for a broader range of chemical reactions and applications .
Propiedades
Número CAS |
89982-27-4 |
|---|---|
Fórmula molecular |
C19H14NO2P |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-2-isocyanatobenzene |
InChI |
InChI=1S/C19H14NO2P/c21-15-20-18-13-7-8-14-19(18)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
Clave InChI |
HVQCIRICTZHYQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


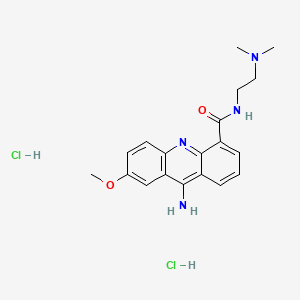
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
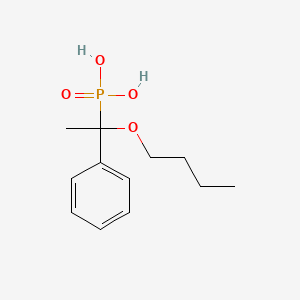
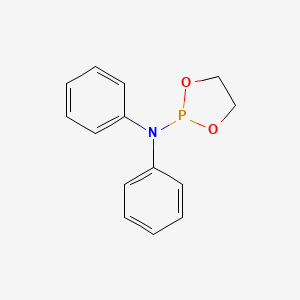
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
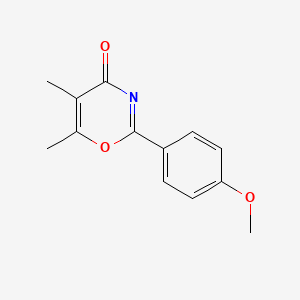
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
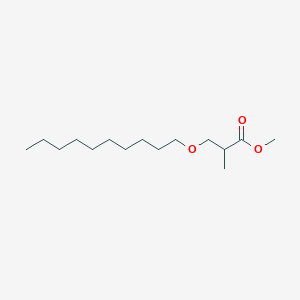

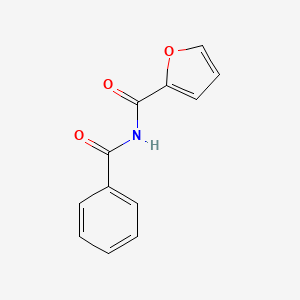

![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
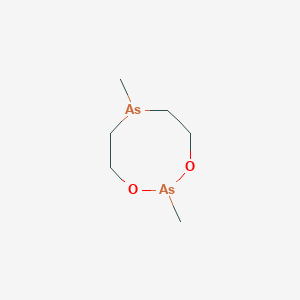
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
